4-Chlorobutyl nonanoate
CAS No.: 35161-88-7
Cat. No.: VC19653864
Molecular Formula: C13H25ClO2
Molecular Weight: 248.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35161-88-7 |
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Molecular Formula | C13H25ClO2 |
Molecular Weight | 248.79 g/mol |
IUPAC Name | 4-chlorobutyl nonanoate |
Standard InChI | InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-10-13(15)16-12-9-8-11-14/h2-12H2,1H3 |
Standard InChI Key | RZFZERXIXGTWOI-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCC(=O)OCCCCCl |
Introduction
Structural and Chemical Properties of 4-Chlorobutyl Nonanoate
Molecular Architecture
4-Chlorobutyl nonanoate (C₁₃H₂₃ClO₂) features a chlorinated butyl chain esterified with nonanoic acid. The chlorine atom at the terminal position of the butyl group introduces polarity, while the nonanoate moiety contributes hydrophobic characteristics. This dual nature influences solubility, reactivity, and phase behavior.
Physicochemical Parameters
Based on homologous compounds, key properties are inferred:
The chlorine atom enhances density and boiling point compared to non-chlorinated esters, as seen in 4-chlorobutyl acetate .
Synthetic Pathways and Optimization
Esterification of 4-Chlorobutanol and Nonanoic Acid
The most straightforward route involves acid-catalyzed esterification:
Yields depend on reaction conditions, with typical parameters including:
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Catalyst: Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%)
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Temperature: 80–120 °C
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Reflux Time: 6–12 hours
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Solvent: Toluene or dichloromethane (azeotropic removal of water)
Alternative Methods Inspired by Patent Literature
A patent detailing 4-chlorobutyryl chloride synthesis suggests adapting transesterification or acyl chloride routes:
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Transesterification:
Enzymatic methods offer selectivity and milder conditions, as demonstrated in methyl pelargonate synthesis . -
Acyl Chloride Intermediate:
This method avoids water formation, improving yields (>85%) .
Catalytic Efficiency and Reusability
Data from a 4-chlorobutyryl chloride patent highlight catalyst stability:
Catalyst | Cycles | Yield (%) |
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Catalyst A | 6 | 89.8–91.1 |
Catalyst B | 7 | 88.5–91.1 |
Similar trends are expected for 4-chlorobutyl nonanoate, with amine or Lewis acid catalysts enabling recyclability.
Applications in Industrial and Research Contexts
Pharmaceutical Intermediates
4-Chlorobutyl esters are precursors in cyclic ADP-ribose analogs , which modulate calcium signaling. The nonanoate chain may enhance lipid solubility, improving cell membrane permeability.
Flavor and Fragrance Industry
Nonanoate esters contribute fruity or floral notes . Chlorination could alter volatility and odor thresholds, enabling novel fragrance profiles.
Polymer Plasticizers
Chlorinated esters improve flexibility in PVC and other polymers. The long alkyl chain of nonanoate may reduce migration compared to shorter-chain analogs .
Future Research Directions
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Thermodynamic Studies: Precise measurement of vapor-liquid equilibria and partition coefficients.
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Toxicology Profiling: EC₅₀ and LD₅₀ assays to establish safety thresholds.
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Catalyst Design: Immobilized enzymes or mesoporous catalysts for greener synthesis.
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